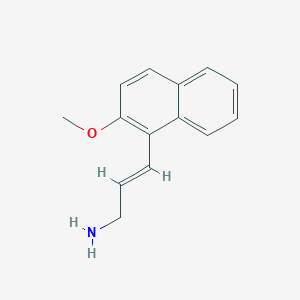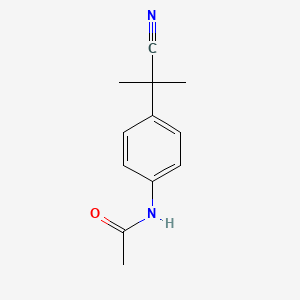
N-(4-(2-cyanopropan-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-cyanopropan-2-yl)phenyl)acetamide is an organic compound with the molecular formula C12H14N2O It is a derivative of cyanoacetamide and features a phenyl ring substituted with a cyano group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-cyanopropan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and catalysts such as triethylamine. Reaction conditions often involve heating and stirring, either with or without solvents .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various applications .
Scientific Research Applications
N-(4-(2-cyanopropan-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, it may interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(2-cyanopropan-2-yl)phenyl)acetamide include other cyanoacetamide derivatives, such as:
N-(2-nitrophenyl)acetamide: Known for its use in the synthesis of heterocyclic compounds.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form a variety of heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-9(15)14-11-6-4-10(5-7-11)12(2,3)8-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
DVAJOSQIAMRPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





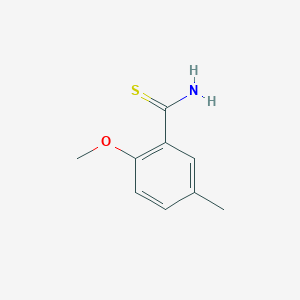
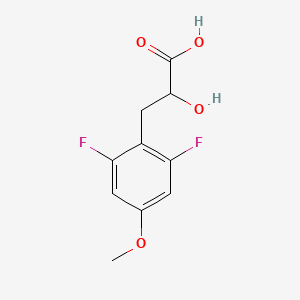
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
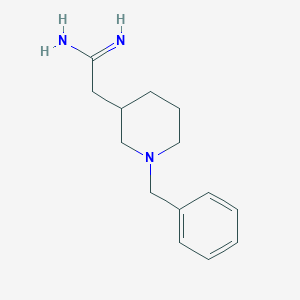
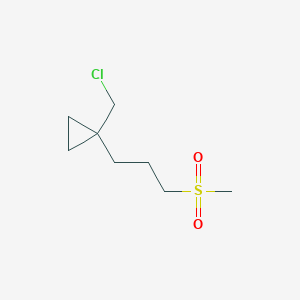
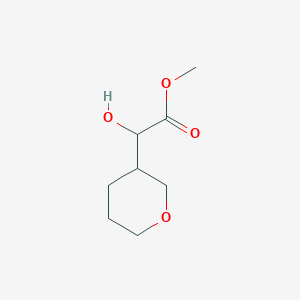
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
